molecular formula C4HKN2O B1434583 Potassium 2,2-dicyanoethen-1-olate CAS No. 210360-47-7

Potassium 2,2-dicyanoethen-1-olate

Cat. No.: B1434583
CAS No.: 210360-47-7
M. Wt: 132.16 g/mol
InChI Key: FWPCXKCUOPLLOH-UHFFFAOYSA-M
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Description

Potassium 2,2-dicyanoethen-1-olate is an organic compound with the molecular formula C(_4)H(_3)KN(_2)O It is known for its unique structure, which includes a potassium ion bonded to a 2,2-dicyanoethen-1-olate anion

Scientific Research Applications

Chemistry: In synthetic organic chemistry, potassium 2,2-dicyanoethen-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: Research into the biological applications of this compound is ongoing

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2,2-dicyanoethen-1-olate can be synthesized through several methods. One common approach involves the reaction of malononitrile with potassium hydroxide. The reaction typically proceeds as follows:

CH2(CN)2+KOHK+C4H3N2O+H2O\text{CH}_2(\text{CN})_2 + \text{KOH} \rightarrow \text{K}^+\text{C}_4\text{H}_3\text{N}_2\text{O}^- + \text{H}_2\text{O} CH2​(CN)2​+KOH→K+C4​H3​N2​O−+H2​O

This reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Potassium 2,2-dicyanoethen-1-olate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield compounds with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield dicyanoacetic acid, while reduction could produce dicyanoethanol.

Mechanism of Action

The mechanism by which potassium 2,2-dicyanoethen-1-olate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The presence of the dicyanoethen-1-olate anion allows it to participate in electron transfer processes, making it a versatile reagent in organic synthesis.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes suggests it could influence various biochemical processes.

Comparison with Similar Compounds

  • Sodium 2,2-dicyanoethen-1-olate
  • Lithium 2,2-dicyanoethen-1-olate
  • Ammonium 2,2-dicyanoethen-1-olate

Comparison: Compared to these similar compounds, potassium 2,2-dicyanoethen-1-olate is unique due

Properties

IUPAC Name

potassium;2,2-dicyanoethenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O.K/c5-1-4(2-6)3-7;/h3,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPCXKCUOPLLOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,2-dicyanoethen-1-olate
Reactant of Route 2
Potassium 2,2-dicyanoethen-1-olate
Reactant of Route 3
Potassium 2,2-dicyanoethen-1-olate

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